3-(3-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Description
3-(3-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a quinazolinone core, a cyclopropyl group, and a dihydropyridine moiety. Its molecular formula can be represented as C₂₁H₂₃N₃O₃. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Anticancer Potential
Studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways may lead to the inhibition of tumor growth. For example, certain analogs have shown efficacy in inhibiting cell proliferation in breast and lung cancer cell lines .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell survival and proliferation.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of similar compounds, researchers found that derivatives exhibited lethal effects on Saccharomyces cerevisiae and inhibited growth in pathogenic bacteria . This suggests that the compound could be developed for use as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
A comparative analysis of several quinazolinone derivatives revealed that they significantly reduced viability in human cancer cell lines while exhibiting minimal cytotoxicity to normal cells . This selectivity is crucial for therapeutic applications.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-[3-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-10-17(11-22(29)27(15)16-6-7-16)31-18-12-26(13-18)21(28)8-9-25-14-24-20-5-3-2-4-19(20)23(25)30/h2-5,10-11,14,16,18H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFXRPHZPACIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.